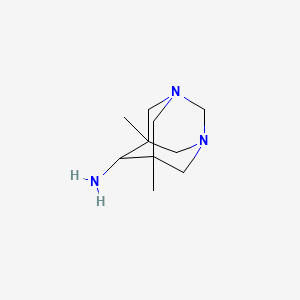

6-アミノ-5,7-ジメチル-1,3-ジアザアダマンタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes, which are of great theoretical and practical interest due to their specific chemical and physical properties . The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .

Synthesis Analysis

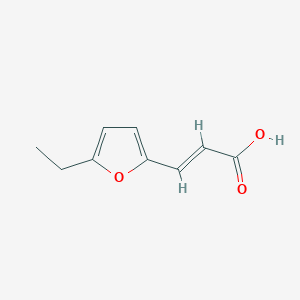

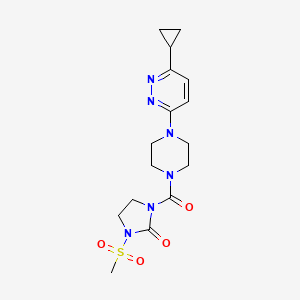

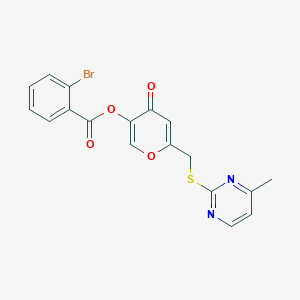

A method has been developed for the synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantanes containing various aliphatic, aromatic, and heterocyclic groups in position 2 . The structures of the synthesized compounds were confirmed by data of elemental analysis, IR, 1 H NMR, and mass spectra .Molecular Structure Analysis

The molecular formula of 6-Amino-5,7-dimethyl-1,3-diazaadamantane is C10H19N3 . The compound has a molecular weight of 206.29 g/mol . The InChIKey of the compound is WMNOFPMEUFZTJX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5,7-dimethyl-1,3-diazaadamantane include a molecular weight of 206.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . The compound has a topological polar surface area of 56.3 Ų .科学的研究の応用

各種誘導体の合成

6-アミノ-5,7-ジメチル-1,3-ジアザアダマンタンの合成法は、位置2に様々な脂肪族、芳香族、および複素環式基を含む誘導体を合成するために開発されました . この方法は、2-置換6-アミノ-1,3-ジアザアダマンタンの合成において有効性と汎用性を示しています .

医療における応用

アダマンタンのアミノ誘導体(アマンタジン、リマンタジン、グルダンタン、メマンチンなど)は、かなり以前から知られており、医療現場で広く用いられています .

精神活性

6-アミノ-5,7-ジメチル-1,3-ジアザアダマンタンは、精神活性を有することが知られています .

抗腫瘍活性

2-置換1,3-ジアザアダマンタン誘導体の生物活性に関する研究では、その一部に著しい抗腫瘍作用が確認されました .

抗菌活性

2-置換1,3-ジアザアダマンタン誘導体のいくつかは、著しい抗菌作用を示しました .

抗酸化活性

将来の方向性

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .

作用機序

Target of Action

6-Amino-5,7-dimethyl-1,3-diazaadamantane is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane .

Mode of Action

It’s known that the partial substitution of the nitrogen atoms for carbon in azaadamantanes significantly changes both chemical and physical properties . This leads to higher solubility in water of azaadamantanes compared to adamantanes, which may influence their interaction with biological targets .

Biochemical Pathways

It’s known that various biological activities of azaadamantanes have been observed, indicating that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .

Result of Action

It’s known that azaadamantanes and their derivatives have shown significant antitumor, psychotropic, antibacterial, and antioxidant action .

生化学分析

Biochemical Properties

The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The various biological activity of azaadamantanes in combination with moderate toxicity and different ways of their synthesis from available reagents makes them attractive for use as a basic block in the design of new biologically active compounds .

Cellular Effects

It is known that azaadamantanes and their derivatives have shown various biological activities, including antitumor, psychotropic, antibacterial, and antioxidant action .

Molecular Mechanism

It is known that the amino derivatives of 1,3-diazaadamantane, including 6-Amino-5,7-dimethyl-1,3-diazaadamantane, possess psychotropic activity .

特性

IUPAC Name |

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCSFUAMLHKDLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1N)(CN(C2)C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)